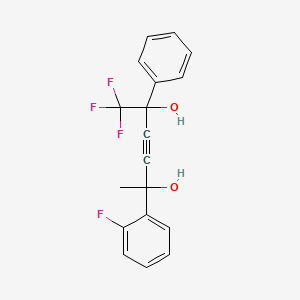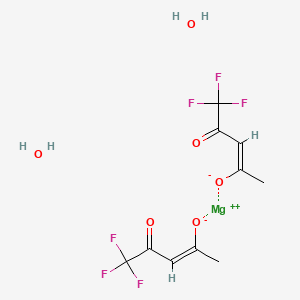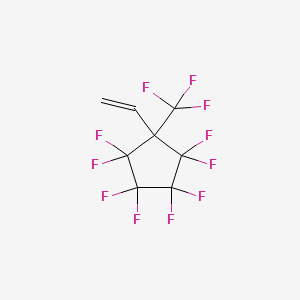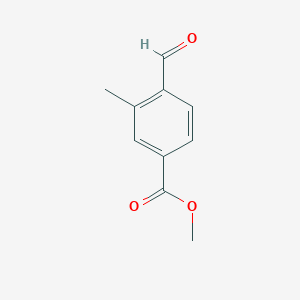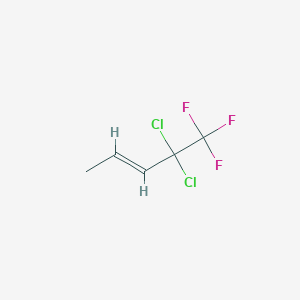
4,4-Dichloro-5,5,5-trifluoropent-2-ene
Übersicht
Beschreibung
4,4-Dichloro-5,5,5-trifluoropent-2-ene is a chemical substance with the CAS No: 244187-04-0 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular formula of this compound is C5H5Cl2F3 . This indicates that the molecule consists of 5 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, and 3 fluorine atoms .Wissenschaftliche Forschungsanwendungen
4,4-Dichloro-5,5,5-trifluoropent-2-ene has several scientific research applications, including its use as a building block in the synthesis of other fluorinated compounds. It is also used as a starting material for the synthesis of pharmaceuticals and agrochemicals. This compound is an important tool in the study of organic chemistry and is widely used in the development of new chemical reactions and processes.
Wirkmechanismus
The mechanism of action of 4,4-Dichloro-5,5,5-trifluoropent-2-ene is not fully understood, but it is believed to involve the formation of reactive intermediates that can undergo further chemical reactions. This compound is known to react with nucleophiles such as water and alcohols, and it can also undergo addition reactions with other compounds. The reactivity of this compound makes it an important tool in the study of organic chemistry.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent irritant and can cause skin and eye irritation. It is also toxic if ingested or inhaled. As such, it should be handled with care and used only in a well-ventilated laboratory setting.
Vorteile Und Einschränkungen Für Laborexperimente
4,4-Dichloro-5,5,5-trifluoropent-2-ene has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it useful in the study of organic chemistry. It is also relatively easy to synthesize and can be produced in large quantities. However, this compound is highly toxic and can be hazardous if not handled properly. It also requires specialized equipment and expertise to handle safely.
Zukünftige Richtungen
There are several future directions for the study of 4,4-Dichloro-5,5,5-trifluoropent-2-ene. One direction is the development of new synthetic methods for producing this compound. Another direction is the study of its reactivity with different nucleophiles and its potential use in the development of new chemical reactions. Additionally, the biochemical and physiological effects of this compound should be studied further to determine its potential as a pharmaceutical or agrochemical.
Safety and Hazards
4,4-Dichloro-5,5,5-trifluoropent-2-ene is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Eigenschaften
IUPAC Name |
(E)-4,4-dichloro-5,5,5-trifluoropent-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2F3/c1-2-3-4(6,7)5(8,9)10/h2-3H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSVJILSDKUCLP-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C(F)(F)F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(C(F)(F)F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




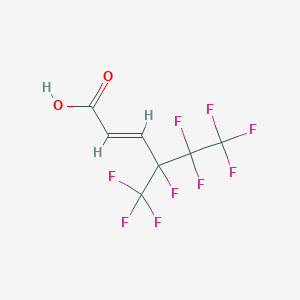

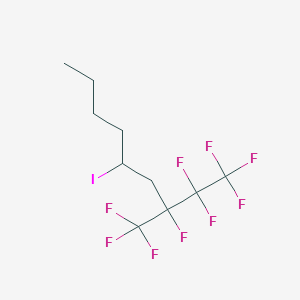
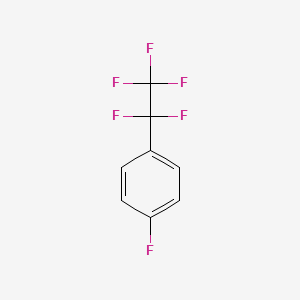
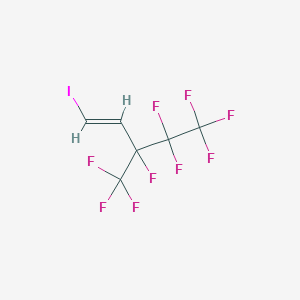
![4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B3040783.png)
